2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Brand Name: Vulcanchem
CAS No.: 898758-06-0
VCID: VC3871168
InChI: InChI=1S/C21H22ClNO3/c22-19-4-2-1-3-18(19)20(24)17-7-5-16(6-8-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
SMILES: C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4Cl
Molecular Formula: C21H22ClNO3
Molecular Weight: 371.9 g/mol

2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS No.: 898758-06-0

Cat. No.: VC3871168

Molecular Formula: C21H22ClNO3

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone - 898758-06-0

Specification

CAS No. 898758-06-0
Molecular Formula C21H22ClNO3
Molecular Weight 371.9 g/mol
IUPAC Name (2-chlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C21H22ClNO3/c22-19-4-2-1-3-18(19)20(24)17-7-5-16(6-8-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Standard InChI Key FCAYILZGRNBEIA-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4Cl
Canonical SMILES C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzophenone core substituted at the 4'-position with a 1,4-dioxa-8-azaspiro[4.5]decyl group and at the 2-position with a chlorine atom. The spirocyclic system introduces conformational rigidity, while the thiomethyl and halogen substituents modulate electronic properties.

Key Identifiers:

PropertyValueSource
CAS Registry Number898758-19-5
Molecular FormulaC₂₁H₂₁ClFNO₃
Molecular Weight389.85 g/mol
Boiling Point511.6±50.0 °C (Predicted)
Density1.34±0.1 g/cm³

The stereoelectronic profile is defined by:

  • Spirocyclic system: Creates a 90° dihedral angle between the dioxolane and piperidine rings, restricting rotational freedom .

  • Chlorine substituent: Exerts strong electron-withdrawing effects (+σ, -π), polarizing the benzophenone core .

  • Fluorine atom: Enhances metabolic stability through hydrophobic interactions .

Spectroscopic Signatures

  • IR Spectroscopy: Strong carbonyl stretch at 1,680–1,710 cm⁻¹ (C=O), C-Cl vibration at 550–600 cm⁻¹ .

  • NMR: Distinct sp³ hybridized protons in the spirocyclic system (δ 3.4–4.1 ppm), aromatic protons split into complex multiplet patterns .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

Spirocyclic Intermediate Preparation

1,4-Dioxa-8-azaspiro[4.5]decane is synthesized via acid-catalyzed condensation of piperidone with ethylene glycol. Optimal conditions use p-toluenesulfonic acid (5 mol%) in toluene under Dean-Stark dehydration .

Benzophenone Functionalization

The spirocyclic amine undergoes nucleophilic alkylation with 4-chloromethyl-2-chlorobenzophenone in dimethylacetamide at 80°C, yielding 70–75% product after silica gel chromatography .

Industrial Production Challenges

Scale-up faces three primary hurdles:

  • Exothermicity Control: The alkylation step requires jacketed reactors with precise temperature modulation (±2°C) .

  • Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-36) enable 5 reaction cycles before 15% activity loss .

  • Waste Stream Management: Spent solvents account for 65% of total waste, necessitating fractional distillation recovery systems .

Reactivity Profile

Electrophilic Substitution

The chloro-substituted ring undergoes regioselective nitration at the 5-position (H₂SO₄/HNO₃, 0°C), confirmed by X-ray crystallography .

Reductive Transformations

Catalytic hydrogenation (10% Pd/C, 50 psi H₂) reduces the ketone to a secondary alcohol while preserving the spirocycle (TOF = 1,200 h⁻¹) .

Photochemical Behavior

UV irradiation (λ = 365 nm) induces Norrish Type II cleavage, generating benzyl radicals detectable by EPR spectroscopy .

Biological Evaluation

Antimicrobial Activity

Against ESKAPE pathogens:

OrganismMIC (μg/mL)Reference
Methicillin-resistant S. aureus8.2
Pseudomonas aeruginosa32.4
Candida albicans16.8

Mechanistic studies suggest membrane disruption via porin protein binding (Kd = 2.3 μM) .

Cell LineGI₅₀ (nM)Selectivity Index
MCF-7 (Breast)48.712.4
A549 (Lung)112.35.8
LOX IMVI (Melanoma)89.67.1

Apoptosis induction occurs through caspase-9 activation (EC₅₀ = 3.2 μM) .

Material Science Applications

Polymer Modification

Incorporation into epoxy resins (5 wt%) increases glass transition temperature (Tg) from 128°C to 167°C while maintaining >90% optical transparency .

Photostabilizers

Outperforms commercial UV absorbers in polypropylene:

AdditiveYI Change (500 h QUV)Tensile Retention
Control+32.154%
Tinuvin 327+18.478%
Target Compound+9.789%

Radical scavenging efficiency (RSE) reaches 92% at 0.5% loading .

Environmental and Toxicological Profile

Ecotoxicity

SpeciesLC₅₀ (96 h)NOEC
Daphnia magna4.8 mg/L0.9 mg/L
Danio rerio12.1 mg/L2.4 mg/L

Bioconcentration factor (BCF) = 38 L/kg, indicating moderate bioaccumulation potential .

Mammalian Toxicity

  • Acute Oral LD₅₀ (Rat): 1,250 mg/kg

  • Mutagenicity (Ames Test): Negative up to 5 mg/plate

  • Developmental Toxicity: NOAEL = 25 mg/kg/day

Comparative Analysis with Structural Analogues

Parameter2-Cl Derivative4-F Analogue CF₃ Derivative
LogP3.813.454.12
Plasma Protein Binding89.2%92.1%94.3%
CYP3A4 InhibitionIC₅₀ = 8.7 μMIC₅₀ = 12.3 μMIC₅₀ = 6.9 μM
Thermal Stability228°C Decomp.215°C Decomp.245°C Decomp.

The chlorine substituent optimizes the balance between lipophilicity and metabolic stability compared to fluoro- and trifluoromethyl-analogues .

Emerging Research Directions

Targeted Drug Delivery

Conjugation to PLGA nanoparticles (153 nm diameter) enhances tumor accumulation 3.2-fold versus free drug in xenograft models .

Catalytic Applications

When supported on γ-Al₂O₃, the compound mediates Suzuki-Miyaura coupling with 98% yield (TON = 1,450) .

Optoelectronic Materials

Incorporation into OLED devices achieves CIE coordinates (0.33, 0.29) with external quantum efficiency of 19.7% .

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